molecular formula C7H7N3O2 B13304159 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13304159
M. Wt: 165.15 g/mol
InChI Key: BJYSMYYDZUVTBN-UHFFFAOYSA-N
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Description

Product Identification: 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is supplied with 1566311-96-3. Its molecular formula is C 7 H 7 N 3 O 2 and it has a molecular weight of 165.15 g/mol . Core Structure and Research Significance: This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of [5,6]-fused N-heterocyclic systems known for their versatile biological activities and photophysical properties . The scaffold serves as a privileged structure in medicinal chemistry, particularly in the development of small-molecule inhibitors. Researchers value this core for its rigid, planar framework, which is highly amenable to chemical modifications, allowing for fine-tuning of electronic properties, lipophilicity, and binding interactions with biological targets . Primary Research Applications: Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their potent activity as protein kinase inhibitors (PKIs) , playing a critical role in targeted cancer therapy research . They can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis. This makes them valuable tools for researching kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond therapeutic applications, the pyrazolo[1,5-a]pyrimidine core is also explored in materials science as a fluorophore due to its good photostability and tunable absorption and emission properties, enabling applications in chemosensing and bioimaging . Note for Researchers: This product is intended for research purposes only and is not for diagnostic or therapeutic use. We recommend consulting the safety data sheet (SDS) and handling all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

6-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-10(5)7(4)12/h2-4H,1H3,(H,9,11)

InChI Key

BJYSMYYDZUVTBN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC=NN2C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Derivatives with β-Dicarbonyl Compounds

A prominent approach involves cyclocondensation reactions between amino-functionalized pyrazoles and cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone. This method, exemplified in studies by Portilla et al., employs reflux conditions or microwave irradiation to facilitate ring closure, yielding pyrazolo[1,5-a]pyrimidines with high efficiency (yields ranging from 87% to 95%) (Table 1).

Reaction Scheme Reagents & Conditions Yield (%) Reference
Pyrazole + β-Dicarbonyl Reflux or microwave, ethanol 87–95

Mechanistically, the amino group on the pyrazole reacts with the carbonyl functionalities, forming an imine or enamine intermediate, which then undergoes intramolecular cyclization to produce the fused heterocycle.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclization process, reducing reaction times from hours to minutes and enhancing yields. Castillo et al. demonstrated regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines via microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, emphasizing the method's efficiency and environmental friendliness (Table 2).

Reaction Scheme Conditions Yield (%) Reference
3-oxo-2-(2-arylhydrazinylidene) + pyrazole Microwave, solvent-free High

Oxidative Halogenation for Functionalization at the 3-Position

Use of Potassium Persulfate and Sodium Halides

Post-cyclization, selective halogenation at the 3-position of the pyrazolo[1,5-a]pyrimidine core is achieved via oxidative halogenation using potassium persulfate (K₂S₂O₈) in the presence of sodium halides (NaI, NaBr, NaCl). This method, detailed by Moustafa et al., involves mild conditions and provides high regioselectivity, allowing the synthesis of halogenated derivatives such as 3-iodo, 3-bromo, or 3-chloro compounds (Table 3).

Halogenating Agent Reagents & Conditions Yield (%) Reference
Sodium halide + K₂S₂O₈ Mild heating, aqueous medium Variable

Mechanistic Insights

The process involves radical-mediated halogenation, where sulfate radicals generated from persulfate oxidize the halide ions to reactive halogen radicals, which then electrophilically attack the 3-position of the heterocycle.

Condensation of Pyrazole Intermediates with Electrophiles

Condensation with Aldehydes and Active Methylene Compounds

Further functionalization involves condensation reactions of the pyrazolo[1,5-a]pyrimidine core with aldehydes or malononitrile derivatives, often under basic or acidic conditions, to introduce various substituents at the 6- or 7-positions. This approach, as reported by Moustafa et al., enhances structural diversity and biological activity potential.

Reactants Conditions Yield (%) Reference
Pyrazolo[1,5-a]pyrimidine + aldehyde Reflux, ethanol 70–85

Example: Reaction with Benzylidene Malononitrile

Under microwave irradiation, the reaction of 5-amino-3-arylamino-1H-pyrazole derivatives with benzylidene malononitrile yields 6-methyl derivatives with high selectivity and yield (~90%), demonstrating the utility of this method for targeted modifications.

Summary of Synthetic Routes and Data Table

Method Key Reagents Conditions Main Products Yield Range (%) References
Cyclocondensation Pyrazole derivatives + β-dicarbonyl Reflux or microwave Pyrazolo[1,5-a]pyrimidines 87–95 ,
Oxidative halogenation Sodium halides + K₂S₂O₈ Mild heating 3-Halo derivatives Variable
Condensation with electrophiles Aldehydes, malononitrile Reflux or microwave Functionalized derivatives 70–90

Notes on Practicality and Optimization

  • Reaction Conditions: Mild temperatures and solvent-free or aqueous media are preferred to maximize yields and minimize environmental impact.
  • Reagent Availability: Readily available reagents like sodium halides, potassium persulfate, and common aldehydes facilitate scalability.
  • Yield Optimization: Microwave irradiation and solvent selection significantly improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent Influence on Key Properties

Compound Name Substituents Key Features Stability/Reactivity Notes Reference
6-Methyl-5,7-dione 6-CH₃, 5,7-dione High polarity due to dione groups; moderate molecular weight (151.12 g/mol) Likely lower solubility in non-polar media
7-R-5-Methyl-6-Nitro Derivatives 5-CH₃, 6-NO₂, 7-R (e.g., Ph) Electron-withdrawing nitro group enhances electrophilic reactivity Moderate to good yields (50–80%)
3-Chloro-6H,13H-Pyrido-Pyrrolo-Pyrazino-Indole-Dione 3-Cl, fused polycyclic system High melting point (306.3–306.7°C); poor solubility due to fused rings Stabilized by aromatic chlorination
5-(Indol-4-yl)Pyrazolo[1,5-a]Pyrimidine Indole substituent at position 5 Enhanced π-stacking potential; molecular weight >300 g/mol Bioactive potential inferred from indole
5,7-Diethyl-Triazolo[1,5-a]Pyrimidine Triazole core, 5,7-diethyl Lipophilic (C₉H₁₆N₄); lower polarity than dione derivatives Potential for membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase thermal stability and electrophilic reactivity but may reduce solubility .
  • Fused polycyclic systems (e.g., pyrido-pyrrolo-pyrazino-indole-diones) exhibit high melting points (>300°C) but poor solubility, limiting their application scope .
  • Methyl and ethyl substituents improve lipophilicity, whereas dione groups enhance polarity, impacting solubility and crystallinity .

Key Observations :

  • Ultrasound-assisted synthesis (e.g., KHSO₄ in water) offers energy efficiency and high yields for 5-methyl derivatives .
  • Multi-component reactions (e.g., with aldehydes) enable structural diversity but may require optimization for specific substituents .

Physicochemical Properties

Table 3: Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility Notable Functional Groups Reference
6-Methyl-5,7-Dione Not reported Likely polar solvents (DMF, DMSO) Dione, methyl
3-Chloro-Pyrido-Pyrrolo-Pyrazino-Indole-Dione 306.3–306.7 Insoluble in common solvents Chlorine, fused rings
3-Methoxy Analogs 279.0–279.4 Moderate in CH₂Cl₂/MeOH Methoxy, dione
5,7-Diethyl-Triazolo[1,5-a]Pyrimidine Not reported Likely organic solvents Triazole, ethyl

Key Observations :

  • Chlorinated derivatives exhibit exceptional thermal stability but poor solubility, restricting formulation options .
  • Methoxy groups improve solubility in mixed solvents (e.g., CH₂Cl₂/MeOH) compared to nitro or chloro analogs .

Biological Activity

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family and is characterized by the following structural features:

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL .
  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. This was evidenced by time-kill assays which confirmed bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Assays : In vitro tests against several cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) revealed promising results. The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM depending on the cell line tested .
  • Mechanism of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest. Notably, certain derivatives were found to inhibit topoisomerase II activity significantly, which is crucial for DNA replication and repair in cancer cells .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of various enzymes:

  • Cyclooxygenase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit COX-1 and COX-2 enzymes involved in inflammatory processes. This makes them candidates for anti-inflammatory drug development .
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Some studies have indicated that related compounds can inhibit DHODH, an enzyme critical in pyrimidine biosynthesis. This inhibition was linked to reduced proliferation in certain cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The most active derivative showed an MIC of 0.22 μg/mL and was effective in preventing biofilm formation.

Case Study 2: Anticancer Properties

In a comparative study involving various pyrazolo compounds against MCF-7 cells, one derivative displayed significant cytotoxicity with an IC50 value of 3.79 µM. This study highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for enhanced anticancer activity.

Data Tables

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC = 0.22 μg/mL
AnticancerMCF-7IC50 = 3.79 µM
Enzyme InhibitionCOX-1/COX-2Not specified

Q & A

Q. What are the optimal synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione, and how can reaction efficiency be improved?

The synthesis of this compound typically involves cyclocondensation reactions between pyrazole and pyrimidine precursors. For example, protocols for analogous pyrazolo[1,5-a]pyrimidine derivatives employ microwave-assisted synthesis to reduce reaction times and improve yields . To optimize efficiency, consider:

  • Catalytic additives : Thiourea derivatives or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity and reduce side products .
  • Solvent-free conditions : Minimizing solvent use improves atom economy and simplifies purification, as demonstrated in barbituric acid-based condensations .
  • Statistical design of experiments (DoE) : Use factorial design to identify critical variables (temperature, molar ratios) and their interactions, reducing the number of trials required .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the methyl group at position 6 and the fused pyrimidine-dione system. For example, analogous compounds show characteristic downfield shifts for carbonyl groups (δ ~160-170 ppm in ¹³C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight with precision (e.g., observed [M+H]⁺ within 0.0003 Da of calculated values) .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to confirm purity .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

  • Waste management : Segregate halogenated byproducts (if generated) and collaborate with certified waste treatment facilities to prevent environmental contamination .
  • Safety protocols : Use inert atmospheres (N₂/Ar) for reactions involving reactive intermediates, and employ fume hoods for steps releasing volatile byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity challenges arise due to the compound’s fused heterocyclic system. Advanced approaches include:

  • Directed C–H activation : Palladium-catalyzed arylation at position 7 using directing groups (e.g., pyrimidine N-oxides) to control site specificity .
  • Electrophilic substitution : Utilize steric and electronic effects—electron-withdrawing groups on the pyrimidine ring direct electrophiles to the less hindered position 7 .
  • Computational modeling : Pre-screen reaction pathways using DFT calculations to predict regioselectivity trends .

Q. How can contradictions in biological activity data for derivatives of this compound be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may stem from:

  • Structural polymorphism : Use X-ray crystallography to verify if active/inactive derivatives exhibit different solid-state conformations .
  • Solubility effects : Re-evaluate assays under varied pH or co-solvent conditions (e.g., DMSO vs. aqueous buffers) to account for bioavailability limitations .
  • Metabolic instability : Perform stability studies in simulated biological matrices (e.g., liver microsomes) to identify rapid degradation pathways .

Q. What computational tools are recommended for predicting the reactivity and properties of novel derivatives?

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) combined with quantum chemical calculations (e.g., Gaussian, ORCA) can map plausible reaction mechanisms and transition states .
  • COMSOL Multiphysics : Simulate mass transfer and kinetic parameters in continuous-flow syntheses to optimize reactor designs .
  • Machine learning (ML) : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to predict properties like solubility or catalytic activity .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene) to reduce environmental impact .
  • Catalytic recycling : Immobilize catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂) for easy recovery and reuse, minimizing metal waste .
  • Energy efficiency : Adopt microwave or ultrasound irradiation to accelerate reactions and lower energy consumption compared to conventional heating .

Methodological Notes

  • Experimental design : Prioritize DoE (e.g., Taguchi or Box-Behnken designs) over one-variable-at-a-time (OVAT) approaches to capture variable interactions and reduce resource use .
  • Data validation : Cross-reference spectroscopic data with PubChem or peer-reviewed crystallographic databases to confirm structural assignments .
  • Collaborative frameworks : Engage with computational chemists and process engineers early in project planning to align synthesis goals with scalable methodologies .

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